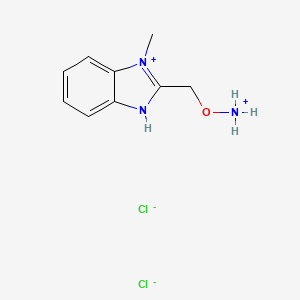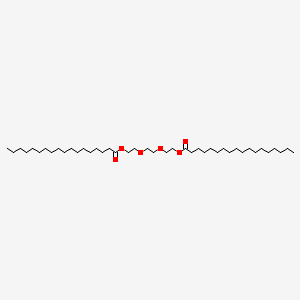
Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate is a complex organic compound with the molecular formula C42H82O6. It is a type of ester, specifically a diester, formed from octadecanoic acid (stearic acid) and a triethylene glycol derivative. This compound is known for its unique structure, which includes long hydrophobic alkyl chains and hydrophilic ethoxy groups, making it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate typically involves the esterification of octadecanoic acid with a triethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The final product is typically obtained through a series of purification steps, including filtration, distillation, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and the corresponding triethylene glycol derivative.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common for such long-chain esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and triethylene glycol derivative.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Applications De Recherche Scientifique
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its unique combination of hydrophobic and hydrophilic properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate is primarily related to its amphiphilic structure. The long hydrophobic alkyl chains interact with hydrophobic environments, while the hydrophilic ethoxy groups interact with aqueous environments. This dual interaction allows the compound to act as an effective surfactant, emulsifier, or solubilizing agent. In biological systems, it can enhance the solubility and bioavailability of hydrophobic drugs, facilitating their delivery to target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-hydroxyethoxy)ethoxy]ethyl octadecanoate: Similar structure but with hydroxyl groups instead of ester groups.
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl hexadecanoate: Similar structure but with hexadecanoic acid (palmitic acid) instead of octadecanoic acid.
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl dodecanoate: Similar structure but with dodecanoic acid (lauric acid) instead of octadecanoic acid.
Uniqueness
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate is unique due to its specific combination of long hydrophobic alkyl chains and hydrophilic ethoxy groups. This unique structure imparts distinct physicochemical properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions. Its ability to form stable emulsions and enhance the solubility of hydrophobic compounds sets it apart from other similar compounds.
Propriétés
Numéro CAS |
25062-49-1 |
|---|---|
Formule moléculaire |
C42H82O6 |
Poids moléculaire |
683.1 g/mol |
Nom IUPAC |
2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C42H82O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)47-39-37-45-35-36-46-38-40-48-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
Clé InChI |
YBRJTUFWBLSLHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


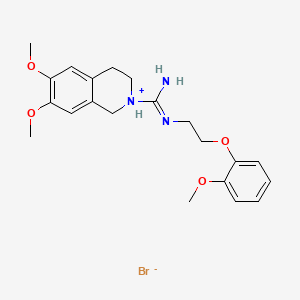
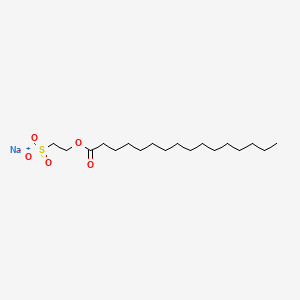
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
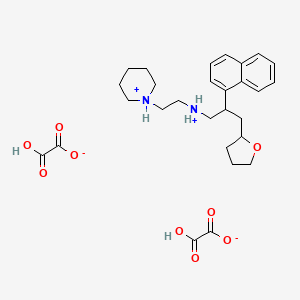
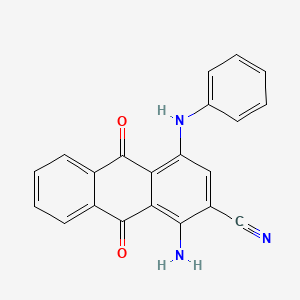
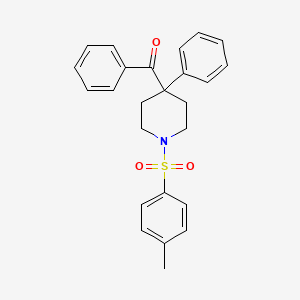
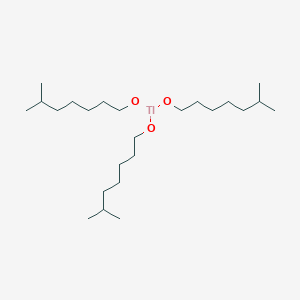
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
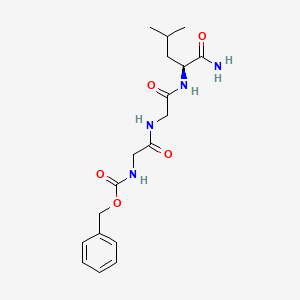
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
